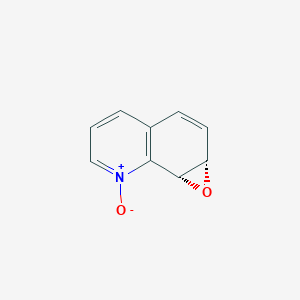
(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide, commonly known as EDO-Q, is a synthetic compound that has been widely used in scientific research for its unique properties. EDO-Q is a quinolone derivative that has an epoxy group and a nitrogen oxide group attached to its structure. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
The mechanism of action of EDO-Q involves its ability to form covalent adducts with cytochrome P450 enzymes. This process involves the formation of a reactive intermediate, which then reacts with the enzyme to form a stable adduct. This adduct inhibits the activity of the enzyme, leading to a decrease in drug metabolism.
Biochemische Und Physiologische Effekte
EDO-Q has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit cytochrome P450 enzymes, this compound has been found to inhibit the activity of other enzymes, including monoamine oxidase and xanthine oxidase. EDO-Q has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EDO-Q in lab experiments is its ability to selectively inhibit the activity of cytochrome P450 enzymes. This allows researchers to study the metabolism of specific drugs and to identify potential drug interactions. However, one of the limitations of using EDO-Q is its potential toxicity. This compound has been found to be toxic to some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving EDO-Q. One possible direction is the development of new drugs that can selectively inhibit specific cytochrome P450 enzymes. Another possible direction is the development of new methods for synthesizing EDO-Q, which may lead to more efficient and cost-effective production of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EDO-Q and to identify potential therapeutic applications of this compound.
Synthesemethoden
EDO-Q can be synthesized through a multistep process involving the reaction of quinoline with various reagents. The most commonly used method involves the reaction of quinoline with m-chloroperbenzoic acid in the presence of a catalyst. This reaction produces an intermediate compound, which is then treated with nitric oxide to form EDO-Q.
Wissenschaftliche Forschungsanwendungen
EDO-Q has been used extensively in scientific research for its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective at inhibiting the activity of cytochrome P450 enzymes, which play a key role in the metabolism of many drugs. By inhibiting these enzymes, EDO-Q can be used to study the metabolism of various drugs and to identify potential drug interactions.
Eigenschaften
CAS-Nummer |
142044-39-1 |
|---|---|
Produktname |
(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide |
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(1aS,7bR)-7-oxido-1a,7b-dihydrooxireno[2,3-h]quinolin-7-ium |
InChI |
InChI=1S/C9H7NO2/c11-10-5-1-2-6-3-4-7-9(12-7)8(6)10/h1-5,7,9H/t7-,9-/m0/s1 |
InChI-Schlüssel |
OIUBPUHZQJZPEY-CBAPKCEASA-N |
Isomerische SMILES |
C1=CC2=C([C@@H]3[C@@H](O3)C=C2)[N+](=C1)[O-] |
SMILES |
C1=CC2=C(C3C(O3)C=C2)[N+](=C1)[O-] |
Kanonische SMILES |
C1=CC2=C(C3C(O3)C=C2)[N+](=C1)[O-] |
Synonyme |
QUINOLINE-7,8-OXIDE-N-OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



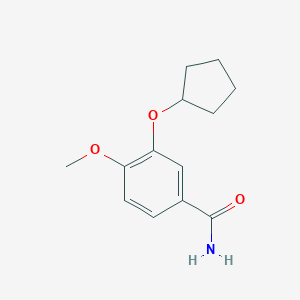
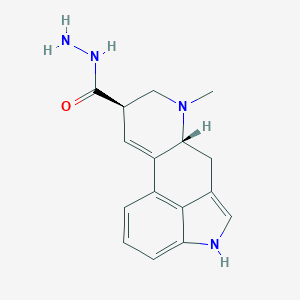
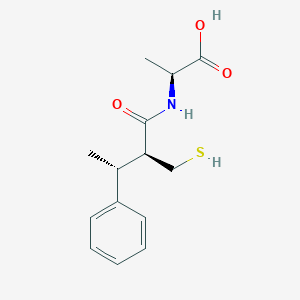
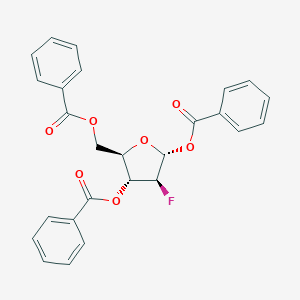
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
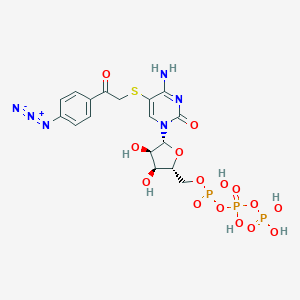
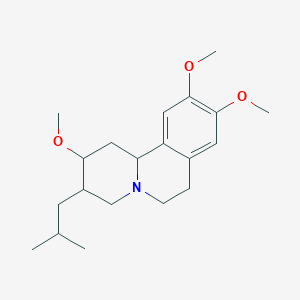
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
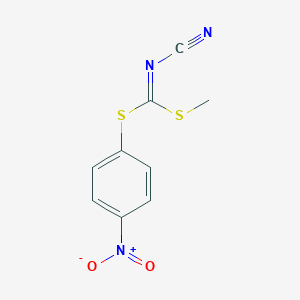
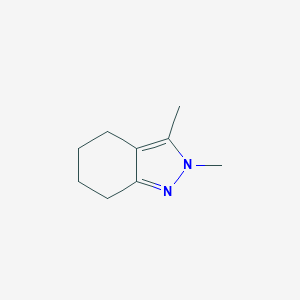
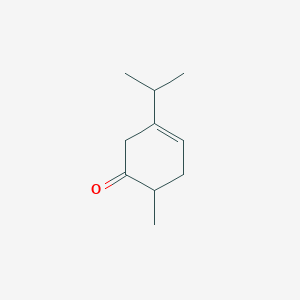
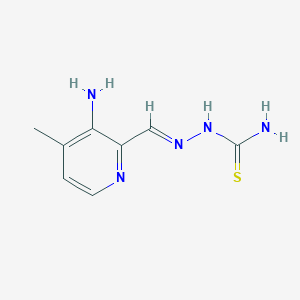
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)